molecular formula C24H28N2O4S B2593340 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 620151-91-9

5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2593340
CAS No.: 620151-91-9
M. Wt: 440.56
InChI Key: JKRTYXNFWQIRMP-UHFFFAOYSA-N
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Description

5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Thiophene-2-carbonyl Group: This can be achieved through acylation reactions using thiophene-2-carbonyl chloride.

    Attachment of the Allyloxyphenyl Group: This step involves the reaction of an allyloxyphenyl halide with the pyrrole core under basic conditions.

    Incorporation of the Diethylaminoethyl Group: This can be done via nucleophilic substitution reactions, where a diethylaminoethyl halide reacts with the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The aromatic rings can undergo various coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

    Coupling Reactions: Palladium catalysts and bases like K₃PO₄ (Potassium phosphate).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the functional groups to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the design of molecules that can interact with specific biological targets, potentially leading to new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The diethylaminoethyl group could facilitate binding to biological targets, while the thiophene-2-carbonyl group might enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(methoxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
  • 5-(3-(ethoxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is unique due to the presence of the allyloxy group, which can participate in additional chemical reactions, such as polymerization or cross-linking, potentially leading to new materials with unique properties.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h4,7-11,15-16,21,28H,1,5-6,12-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRTYXNFWQIRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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